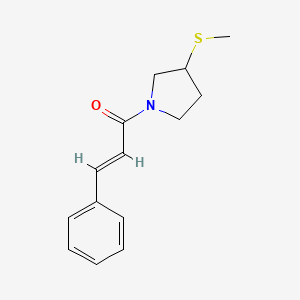

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C14H17NOS and its molecular weight is 247.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, a synthetic organic compound belonging to the chalcone class, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a phenylprop-2-en-1-one moiety , with a methylthio group enhancing its reactivity. The structural formula is represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. These activities are primarily attributed to its ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways, suggesting its potential in treating inflammatory diseases.

Key Biological Activities

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.

- Anti-inflammatory Effects : Inhibition of lipoxygenase suggests a mechanism for reducing inflammation, which could be beneficial in conditions such as arthritis and asthma.

- Antibacterial Potential : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against various strains of bacteria .

The unique structure of this compound allows it to act as a Michael acceptor , enabling it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate their activity, further elucidating its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through several organic reactions, which include:

| Method | Description |

|---|---|

| Claisen-Schmidt Condensation | A common method for synthesizing chalcones involving the reaction of acetophenones with aldehydes in the presence of a base. |

| Michael Addition | Utilizes the electrophilic nature of the compound to react with nucleophiles, enhancing its biological activity. |

Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives similar to this compound effectively inhibited lipoxygenase activity in vitro. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capabilities of this compound, utilizing various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that it significantly reduced oxidative stress markers in cellular models .

Study 3: Antibacterial Activity

Research on structural analogs showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. This suggests that modifications to the structure can enhance its efficacy against resistant strains .

Applications De Recherche Scientifique

Liver Diseases

Recent patents indicate that compounds similar to (E)-1-(3-(methylthio)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one have been developed for treating liver diseases. These compounds are designed to modulate various biochemical pathways involved in liver function and metabolism, potentially addressing conditions like non-alcoholic fatty liver disease (NAFLD) and hepatic fibrosis .

Metabolic Disorders

The compound has shown promise in managing metabolic disorders, including dyslipidemia and obesity. Its mechanism may involve the modulation of lipid metabolism and insulin sensitivity, making it a candidate for treating type 2 diabetes and associated metabolic syndromes .

Anti-inflammatory Properties

Research has suggested that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation, such as cardiovascular diseases and neurodegenerative disorders. The presence of the pyrrolidine moiety is thought to contribute to its anti-inflammatory activity .

Case Study 1: Liver Disease Treatment

A study published in a patent document explored the efficacy of compounds related to this compound in animal models of liver disease. The results indicated significant improvements in liver function markers and histological scores compared to control groups, suggesting potential therapeutic benefits in clinical settings .

Case Study 2: Metabolic Syndrome

In another investigation, researchers evaluated the effects of this compound on glucose metabolism in diabetic rats. The findings revealed that administration of the compound led to reduced blood glucose levels and improved lipid profiles, indicating its potential as an adjunct therapy for managing metabolic syndrome .

Data Tables

Analyse Des Réactions Chimiques

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael additions and cycloadditions:

-

Thiol-Michael addition : The methylthio group enhances reactivity toward thiol nucleophiles. For example, benzyl mercaptan adds to the β-carbon, forming a thioether adduct.

-

Cyclopropanation : Reaction with diazomethane generates a cyclopropane-fused pyrrolidine derivative under Rh-catalyzed conditions.

Key Reaction Data

| Reaction Type | Reagent | Catalyst | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Thiol-Michael addition | Benzyl mercaptan | None | 92% | Anti | |

| Cyclopropanation | Diazomethane | Rh₂(OAc)₄ | 68% | syn |

Base-Promoted Eliminations

The methylthio group acts as a leaving group in basic conditions:

-

Formation of pyranones : Treatment with KOH in DMF eliminates methylthiol (HSMe), leading to intramolecular cyclization to form 2H-pyran-3-carbonitriles .

-

Mechanism : Deprotonation at the α-carbon initiates a conjugate elimination, followed by cyclization (Scheme 1).

Optimization of Elimination Conditions

| Base | Solvent | Temperature | Time | Product Yield | Source |

|---|---|---|---|---|---|

| KOH | DMF | 100°C | 2 h | 88% | |

| NaNH₂ | THF | 70°C | 12 h | 34% |

Cyclization Reactions

The enone system participates in domino reactions to form polycyclic structures:

-

Tetrahydronaphthalene formation : Reaction with cyclohexanone under reflux conditions induces a tandem Michael addition-cyclization sequence, yielding fused tetrahydronaphthalene derivatives .

-

Photochemical [2+2] cycloaddition : UV irradiation promotes dimerization via the enone’s excited state, forming a cyclobutane-linked dimer .

Cyclization Outcomes

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanone | DMF, 100°C, 3 h | 5,6,7,8-Tetrahydronaphthalene | 87% | |

| Self-addition | UV (365 nm), 6 h | Cyclobutane dimer | 52% |

Functionalization of the Pyrrolidine Ring

The 3-(methylthio)pyrrolidine moiety undergoes further modifications:

-

Oxidation : mCPBA oxidizes the methylthio group to a sulfone, enhancing electrophilicity at the adjacent carbon.

-

Alkylation : Quaternization of the pyrrolidine nitrogen with methyl iodide forms a cationic species, improving solubility in polar solvents.

Functionalization Data

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | mCPBA | Sulfone derivative | 78% | |

| N-Alkylation | CH₃I | Quaternary ammonium salt | 95% |

Mechanistic Insights

Propriétés

IUPAC Name |

(E)-1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-17-13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQXRSUTVQLTHW-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1CCN(C1)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.